![molecular formula C20H19N5O2S B3000773 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-mesitylacetamide CAS No. 894066-73-0](/img/structure/B3000773.png)
2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of rings. The presence of various functional groups and heteroatoms (nitrogen, oxygen, and sulfur) can result in a complex pattern of chemical shifts in NMR spectroscopy.Chemical Reactions Analysis
Triazolopyridazines can participate in various chemical reactions, particularly at the nitrogen atoms of the triazole ring and the pyridazine ring. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include its degree of solubility in various solvents, its melting point and boiling point, and its stability under various conditions.Scientific Research Applications
Antiviral and Antiproliferative Activity
Research shows that derivatives of 1,2,4-triazolo[4,3-b]pyridazine, such as 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-mesitylacetamide, have been evaluated for their antiviral activity against HIV and hepatitis A virus (HAV). These compounds have shown promise in inhibiting viral replication, particularly in the context of HIV-1 and HIV-2 in MT-4 cells (Khan et al., 2014). Additionally, some derivatives have demonstrated significant antiproliferative activity, particularly in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Computational Design and Molecular Docking Studies
Computational strategies have been employed to understand the molecular requirements of furanyl derivatives, including triazolo[4,3-b]pyridazine compounds, as antagonists in various biological targets. Hologram quantitative structure–activity relationship (HQSAR) methodology and molecular docking have been used to study these compounds, indicating their potential as adenosine A2A receptor antagonists (Muñoz-Gutiérrez et al., 2016).
Synthesis and Structural Analysis
There has been significant interest in synthesizing and structurally analyzing various derivatives of triazolo[4,3-b]pyridazine. These studies focus on the development of efficient synthesis methods and the use of techniques like X-ray diffraction (XRD) and density functional theory (DFT) calculations for structure analysis. Such research contributes to a deeper understanding of the chemical properties and potential applications of these compounds (Sallam et al., 2021).
Potential Applications in Treating Neurological Disorders
Derivatives of triazolo[4,3-b]pyridazine have been explored for their potential in treating neurological disorders. For example, some compounds have shown promise in anticonvulsant activity and neuroprotective potential against neuroleptic-induced catalepsy and oxidative stress in mice, indicating their potential utility in treating conditions like Parkinson's disease (Dong et al., 2015).
Copper Corrosion Inhibition
Triazolothiadiazine derivatives, closely related to triazolo[4,3-b]pyridazine, have been investigated as copper corrosion inhibitors. Electrochemical studies reveal their effectiveness in protecting copper surfaces, which could have implications in various industrial applications (Arshad et al., 2019).
Safety and Hazards
Without specific information, it’s difficult to assess the safety and hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Future Directions
The study of triazolopyridazine compounds is a promising area of research, particularly in the field of medicinal chemistry. Future research could focus on exploring the biological activities of this compound and related compounds, and optimizing their structures for increased potency and selectivity .
Mechanism of Action
Target of Action
The primary target of this compound is the adenosine receptor A2a . This receptor plays a crucial role in many biochemical processes, including inflammation and neurotransmission. It is a G-protein coupled receptor that, when activated, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels within the cell .
Mode of Action
The compound interacts with the adenosine receptor A2a, leading to its activation . This activation triggers a cascade of intracellular events, primarily the activation of adenylyl cyclase. The activated adenylyl cyclase then converts ATP to cAMP, a secondary messenger that plays a vital role in signal transduction .
Properties
IUPAC Name |
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-12-9-13(2)19(14(3)10-12)21-18(26)11-28-20-23-22-17-7-6-15(24-25(17)20)16-5-4-8-27-16/h4-10H,11H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXABUCSEAOWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
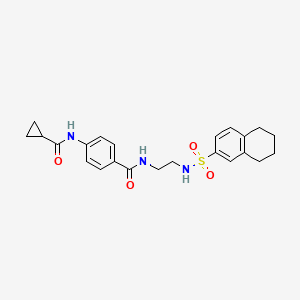
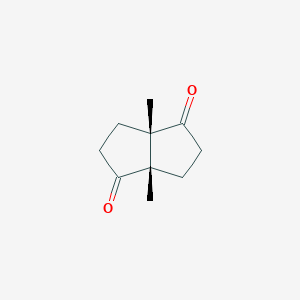
![N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3000694.png)
![1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B3000695.png)
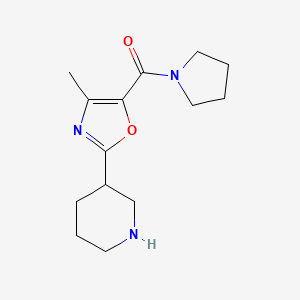
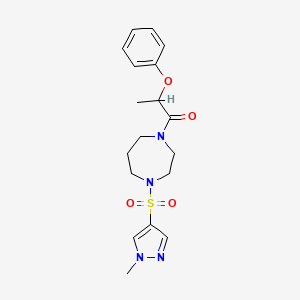
![N-[3-(2-Hydroxyethyl)azetidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B3000699.png)

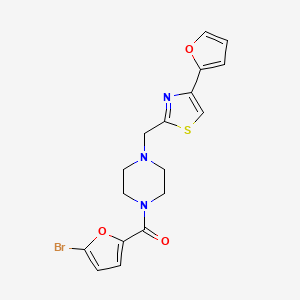
![N-[3-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3000704.png)
![Methyl 5-[2-amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3000705.png)
![6-(4-Chlorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B3000709.png)
![1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B3000711.png)
![[(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride](/img/no-structure.png)
